molecular formula C15H18ClFN2O2 B2546506 3-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,2-dimethylpropanamide CAS No. 896293-42-8

3-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,2-dimethylpropanamide

Cat. No.: B2546506
CAS No.: 896293-42-8
M. Wt: 312.77
InChI Key: UHKBXAUIMITNOB-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C15H18ClFN2O2 and its molecular weight is 312.77. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The synthesis and crystal structure of a compound similar to the one you're interested in were detailed, illustrating the compound's crystallography and potential for further chemical analysis and applications in materials science or molecular design (Huang Ming-zhi et al., 2005).

Neurokinin-1 Receptor Antagonism

A study on neurokinin-1 receptor antagonists, which are relevant in treatments for emesis and depression, showcases the therapeutic potential of compounds with similar structures in the development of new medications (T. Harrison et al., 2001).

Electrochemistry and Photophysics

Research on phlorin macrocycles demonstrates the importance of such compounds in understanding multielectron redox processes, photochemical properties, and supramolecular chemistry, hinting at applications in photovoltaics and sensor technology (Allen J. Pistner et al., 2013).

Synthesis of Novel Compounds

A paper discussing the convenient synthesis of specific carboxamide derivatives underscores the significance of chemical synthesis techniques in creating new molecules with potential biological or material applications (K. Kobayashi et al., 2009).

Analgesic Modulation

The design and synthesis of benzodiazepines derivatives as modulators for Transient Receptor Potential Vanilloid 1 (TRPV1) emphasize the role of structurally related compounds in developing novel analgesics (Yan Liu et al., 2018).

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of a pyrrolidine ring, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O2/c1-15(2,9-16)14(21)18-11-7-13(20)19(8-11)12-5-3-10(17)4-6-12/h3-6,11H,7-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKBXAUIMITNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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